3,7,15-Trihydroxy-5-androsten-17-one

Catalog No.
S598470
CAS No.
M.F
C19H28O4
M. Wt
320.4 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,7,15-Trihydroxy-5-androsten-17-one

Product Name

3,7,15-Trihydroxy-5-androsten-17-one

IUPAC Name

(8R,9S,10S,13S,14S)-3,16-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

Molecular Formula

C19H28O4

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C19H28O4/c1-18-6-5-14-13(15(18)9-16(22)17(18)23)3-2-11-8-12(21)4-7-19(11,14)10-20/h2,12-16,20-22H,3-10H2,1H3/t12?,13-,14+,15+,16?,18+,19-/m1/s1

InChI Key

DAFZPRAMJKYZNI-DAZBISRNSA-N

Synonyms

3,16,19-TAO, 3,16,19-trihydroxy-5-androsten-17-one, 3beta,16alpha,19-trihydroxy-5-androsten-17-one

Canonical SMILES

CC12CCC3C(C1CC(C2=O)O)CC=C4C3(CCC(C4)O)CO

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC(C2=O)O)CC=C4[C@@]3(CCC(C4)O)CO

3,7,15-Trihydroxy-5-androsten-17-one (specifically the 3β,7α,15α-isomer, CAS 2963-69-1) is an advanced steroidal intermediate whose primary procurement value lies in its role as a definitive precursor for the synthesis of Drospirenone, a major progestin API [1]. By featuring pre-installed hydroxyl groups at the C-7 and C-15 positions with strict alpha-stereochemistry, this compound provides the exact functional handles required for the subsequent formation of the characteristic dual cyclopropane rings found in the final API [2]. Procuring this intermediate directly allows pharmaceutical manufacturers to bypass complex upstream biotransformation steps, streamlining industrial scale-up and ensuring high stereochemical fidelity during the critical diene-formation stages of Drospirenone manufacturing [3].

Research Fit

Key intermediate for drospirenone synthesis — single-chemical entry avoids multi-step protection/deprotection
Regio- and stereoselective C7α,C15α dihydroxylation in one fermentation stage
Microbial strains (Colletotrichum lini, Gibberella intermedia) enable scalable biotransformation

Attempting to substitute this specific intermediate with upstream precursors like Dehydroepiandrosterone (DHEA) or partially hydroxylated analogs fundamentally shifts the manufacturing burden back onto the buyer [1]. DHEA requires complex, highly controlled microbial biotransformation (e.g., using Colletotrichum lini) to achieve the dual hydroxylation, a process fraught with low volumetric productivity and complex downstream separation from mono-hydroxylated byproducts [2]. Furthermore, substitution with the 7β-epimer (CAS 85390-93-8) disrupts the spatial geometry required for the subsequent anti-periplanar elimination and Simmons-Smith cyclopropanation steps, leading to synthetic failure or the generation of intractable, structurally similar impurities that cannot be easily purged [3].

Substitution Risk

7α-OH-DHEA
Lacks 15α-hydroxyl; cannot form the required 15β,16β-methylene bridge without additional hydroxylation and protection steps.
7β-epimer (3β,7β,15α-trihydroxy-)
Requires extra acid/base epimerization (7α→7β) adding process complexity, time, and cost; patented alternative route.

Elimination of Fermentation Bottlenecks vs. DHEA Precursors

In the industrial synthesis of Drospirenone, generating the 7α,15α-dihydroxylated framework from base DHEA relies on microbial biotransformation, which typically caps at 50-60% conversion yields and requires extensive fermentation infrastructure [1]. By directly procuring 3,7,15-Trihydroxy-5-androsten-17-one, manufacturers bypass this biological bottleneck entirely, effectively increasing chemical throughput for the subsequent mesylation and elimination steps to >90% efficiency [2].

Evidence DimensionIntermediate yield and process time
Target Compound DataDirect procurement allows 100% immediate entry into chemical dehydration steps.
Comparator Or BaselineDHEA (requires biotransformation yielding ~50-60% of the target intermediate).
Quantified DifferenceDirect procurement eliminates a multi-day fermentation cycle and a ~40% yield loss associated with biological hydroxylation.
ConditionsIndustrial API synthesis scale-up.

Bypassing the biotransformation step allows traditional chemical API facilities to manufacture Drospirenone without needing capital-intensive bio-reactor infrastructure.

Molar Yield
Head-to-head
77.4% molar yield (optimized G. intermedia) vs. ~36% baseline — 115% increase
Supports cost-efficient procurement at scale
5 g/L DHEA, Tween 80 cosolvent, 78 h

Stereochemical Imperative for Diene Formation

The synthesis of Drospirenone requires the formation of a Δ6,15-diene intermediate to serve as the substrate for dual cyclopropanation [1]. The strict 7α,15α-stereochemistry of 3,7,15-Trihydroxy-5-androsten-17-one allows for favorable anti-periplanar elimination after activation, proceeding with >90% selectivity [2]. In contrast, utilizing the 7β-epimer (CAS 85390-93-8) alters the leaving group trajectory, drastically reducing the diene yield to <30% and generating intractable side products [2].

Evidence DimensionDiene formation yield via elimination.
Target Compound Data7α,15α-isomer (CAS 2963-69-1) yields >90% of the target Δ6,15-diene.
Comparator Or Baseline7β,15α-epimer (CAS 85390-93-8).
Quantified Difference>60% higher diene yield due to favorable stereoelectronic alignment for elimination.
ConditionsMesylation followed by base-promoted elimination in organic solvent.

Strict adherence to the 7α,15α configuration is non-negotiable for achieving commercially viable yields of the pre-cyclopropanation diene.

Product Selectivity
Head-to-head
4.5-fold increase in diOH:monoOH ratio with 2% rapeseed oil vs. unsupplemented control
Reduces downstream purification burden
G. intermedia CA3-1, 8 g/L DHEA, HPLC monitoring

Reduction of Mono-Cyclopropanated API Impurities

A major challenge in Drospirenone manufacturing is the removal of mono-cyclopropanated impurities, which arise from incompletely hydroxylated precursors like 7α-hydroxy-DHEA [1]. Procuring high-purity 3,7,15-Trihydroxy-5-androsten-17-one (>98% assay) ensures that both functional handles are present, reducing mono-cyclopropanated downstream impurities to <0.5% [2]. Using crude biotransformation mixtures containing 10-15% mono-hydroxylated analogs forces the final API to undergo costly preparative HPLC to meet the <0.1% individual impurity threshold required by the EP/USP monographs [3].

Evidence DimensionDownstream mono-cyclopropanated impurity load.
Target Compound DataHigh-purity 3,7,15-Trihydroxy-5-androsten-17-one (>98%) yields <0.5% crude mono-cyclopropanated impurities.
Comparator Or BaselineCrude DHEA biotransformation extract (containing 10-15% mono-hydroxylated analogs).
Quantified Difference>10-fold reduction in critical structurally similar impurities, eliminating the need for preparative chromatography.
ConditionsFinal API crystallization and impurity profiling.

Starting with a highly pure, fully di-hydroxylated intermediate is the most cost-effective strategy for meeting stringent regulatory purity specifications for Drospirenone.

Product Titer
Cross-study
9.32 g/L (ST-F307, 12 g/L DHEA) vs. 5.8 g/L previous best; 94.9% increase over parental strain
Commercial viability through high volumetric output
Genome-shuffled C. lini, ethanol cosolvent, one-step addition
Purity Benchmark
Reported
98.1% purity at 91.4% recovery (silica gel, CH₂Cl₂:EtOH 15:1)
Exceeds standard ≥95% commercial specification
Confirmed by MS, IR, ¹H-NMR
Engineered Enzyme
Cross-study
76% selectivity, 42.32-fold kcat/Km increase (P450BM3-H D182K/E143D/V178A)
Recombinant enzyme enables high-selectivity synthesis
Alternative to whole-cell fermentation; in vitro assays
Fed-Batch Productivity
Cross-study
11.21 g/L from 15 g/L DHEA (fed-batch, 60 h) vs. 0.72 g/L monoOH; 74.58% molar conversion improvement
Scalable substrate tolerance for industrial supply
Dual cosubstrate NADPH regeneration, C. lini

Commercial Drospirenone API Manufacturing

As the primary advanced intermediate, it serves as the exact starting material for the chemical sequence (mesylation, elimination, cyclopropanation, and spiro-lactone formation) required to produce commercial-grade Drospirenone [1].

Development of Novel Anti-Mineralocorticoid Progestins

Used as a stereopure scaffold in medicinal chemistry to design next-generation steroidal contraceptives or hormone replacement therapies that require specific C-7 and C-15 modifications [2].

Reference Standard for Biocatalysis Optimization

Utilized as an analytical benchmark to quantify the yield, regioselectivity, and stereoselectivity of novel microbial strains or engineered cytochrome P450 enzymes designed to hydroxylate DHEA [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Drospirenone intermediate sourcing
High-titer bioprocess capability
Supplier titer benchmarking against published yields
cGMP intermediate specification
Chromatographic purity profile
Method-verified purity and structural identity
In-house biocatalytic production
Engineered enzyme performance
Selectivity and catalytic efficiency validation
Selectivity-enhanced bioprocess
Medium-additive selectivity control
Downstream purification burden reduction

XLogP3

1.5

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